3-Phenoxybenzoylglycine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57991-36-3 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-[(3-phenoxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C15H13NO4/c17-14(18)10-16-15(19)11-5-4-8-13(9-11)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,19)(H,17,18) |
InChI Key |
IHTUCGBIFBJPEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC(=O)O |
Other CAS No. |
57991-36-3 |
Synonyms |
3-phenoxybenzoylglycine N-3-(phenoxybenzoyl)glycine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenoxybenzoylglycine and Its Structural Analogs
Chemical Synthesis Pathways of 3-Phenoxybenzoyl Precursors
The foundation for synthesizing 3-phenoxybenzoylglycine lies in the effective preparation of its core precursors, primarily 3-phenoxybenzoic acid and its activated forms.
Synthesis of 3-Phenoxybenzoic Acid and Derivatives
3-Phenoxybenzoic acid is a crucial intermediate, and its synthesis can be achieved through various routes. A common method involves the oxidation of 3-phenoxybenzyl alcohol. google.com Another significant pathway starts from more fundamental building blocks, such as the etherification of 3-chlorobenzaldehyde. nih.gov The preparation of 3-phenoxybenzyl alcohols is well-established and can be accomplished by methods like the hydrolysis of 3-phenoxy-benzyl chlorides or acetates, or the reduction of 3-phenoxy-benzoic acids. google.com
One documented process involves a multi-step synthesis starting from the chlorination of benzaldehyde (B42025) to yield 3-chlorobenzaldehyde. This is then protected as a dioxolane, which undergoes etherification with an alkali phenolate. The final step is the hydrolysis of the dioxolane to afford 3-phenoxybenzaldehyde, which can be further oxidized to 3-phenoxybenzoic acid. nih.gov For instance, the oxidation of 3-phenoxy-benzaldehyde can yield not only the desired acid but also small quantities of byproducts. google.com
Furthermore, derivatives of 3-phenoxybenzoic acid have been synthesized to explore their biological activities. These include carbothioamide, carboxamide, benzamide (B126), and 1,3,4-oxadiazole (B1194373) derivatives, which are typically prepared from the parent 3-phenoxybenzoic acid using conventional organic synthesis methods. nih.govnih.govacs.org
Table 1: Selected Synthetic Pathways to 3-Phenoxybenzoic Acid Precursors
| Starting Material | Key Steps | Product | Reference(s) |
|---|---|---|---|
| 3-Phenoxy-benzyl alcohol | Oxidation | 3-Phenoxy-benzaldehyde / 3-Phenoxy-benzoic acid | google.com |
| Benzaldehyde | Chlorination, Dioxolane formation, Etherification, Hydrolysis | 3-Phenoxybenzaldehyde | nih.gov |
| 3-Phenoxybenzoic acid | Reaction with oxalyl chloride | 3-Phenoxybenzoyl chloride | chemicalbook.com |
| 3-Phenoxybenzoic acid | Multistep conversion | Hydrazine-1-carbothioamide and hydrazine-1-carboxamide derivatives | nih.govacs.org |
| 3-Phenoxybenzoic acid | Multistep conversion | 1,3,4-Oxadiazole and benzamide derivatives | nih.gov |
Preparation of 3-Phenoxybenzoyl-CoA
Common chemical strategies to synthesize acyl-CoA esters that could be applied to 3-phenoxybenzoic acid include:
Symmetric Anhydride (B1165640) Method : This is often the preferred method for saturated and α,β-unsaturated acyl-CoA esters. mdpi.com
N-Hydroxysuccinimide (NHS) Ester Method : The NHS ester of the carboxylic acid is prepared and then reacted with coenzyme A to form the thioester in high yield. nih.gov
Acyl Imidazole Method : The carboxylic acid is activated with N,N'-carbonyldiimidazole to form an acyl-imidazole, which then reacts with coenzyme A. researchgate.net
Mixed Anhydride Method : Using reagents like ethyl chloroformate to form a mixed anhydride is another effective activation strategy. researchgate.net
Enzymatic synthesis offers a highly selective alternative. Acyl-CoA synthetases or ligases catalyze the formation of the thioester from the carboxylic acid, ATP, and coenzyme A. For example, recombinant benzoate (B1203000):coenzyme A ligase has been used to synthesize benzoyl-CoA and could potentially be adapted for substituted benzoic acids like 3-phenoxybenzoic acid. nih.gov
Conjugation Chemistry for Glycine (B1666218) Derivatives
The formation of the amide bond between the 3-phenoxybenzoyl group and glycine is a key step. This can be achieved through both enzymatic and chemical pathways.
In mammals, the conjugation is an enzymatic process involving two main steps. First, 3-phenoxybenzoic acid is activated to its coenzyme A thioester (3PBA-CoA) by an acyl-CoA synthetase. Subsequently, an acyl-CoA:glycine N-acyltransferase enzyme catalyzes the transfer of the 3-phenoxybenzoyl group from the CoA thioester to the amino group of glycine, forming this compound. nih.gov The activity of these enzymes, particularly the initial activation step, can vary significantly between species and tissues, influencing the metabolic fate of the parent acid. nih.govnih.gov
Chemical synthesis provides a direct route to this compound. A standard laboratory method involves the coupling of 3-phenoxybenzoic acid with a glycine ester, followed by hydrolysis of the ester. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are commonly used to facilitate the amide bond formation. nih.gov An alternative is to convert 3-phenoxybenzoic acid to its more reactive acyl chloride, 3-phenoxybenzoyl chloride, which can then be reacted directly with glycine or its ester under basic conditions. chemicalbook.com
Table 2: Comparison of Glycine Conjugation Methods
| Method | Description | Key Reagents/Enzymes | Advantages |
|---|---|---|---|
| Enzymatic | Two-step biological pathway mimicking metabolism. | Acyl-CoA Synthetase, Glycine N-Acyltransferase, ATP, CoA | High specificity. |
| Chemical (Coupling Agent) | Direct amide bond formation between the acid and glycine ester. | 3-Phenoxybenzoic acid, Glycine ester, EDC or DCC | Versatile, well-established laboratory procedure. |
| Chemical (Acyl Chloride) | Reaction of a highly reactive acid chloride with glycine. | 3-Phenoxybenzoyl chloride, Glycine | High reactivity, often good yields. |
Derivatization Strategies for Modified Phenoxybenzoyl-Glycine Conjugates
To create structural analogs of this compound, derivatization can occur at either the phenoxybenzoyl moiety or by replacing glycine with other amino acids or dipeptides.
Metabolic studies have shown that the 3-phenoxybenzoyl ring can be hydroxylated, typically at the 4'-position of the terminal phenol (B47542) ring, before or after conjugation. nih.gov This suggests a synthetic strategy where hydroxylated precursors of 3-phenoxybenzoic acid are used in the conjugation step to produce hydroxylated analogs.
Furthermore, while glycine conjugation is common, some species utilize other amino acids or even dipeptides. For example, conjugates with taurine (B1682933), glutamic acid, and even the dipeptide glycylvaline (B15071086) have been reported for 3-phenoxybenzoic acid. nih.govchemrxiv.orgal-edu.com Synthetic strategies can mimic this by replacing glycine with other protected amino acids (e.g., taurine, glutamine, ornithine) or dipeptides in the chemical conjugation step. nih.gov The synthesis of conjugates with N-acetyl- and benzoylornithine has been demonstrated using succinimidyl ester methods or EDC-mediated couplings. nih.gov
Stereochemical Considerations in Synthetic Approaches
When the core structure of this compound is modified, for instance, by introducing chiral centers in the acyl or glycine portion, stereochemistry becomes a critical consideration. The synthesis of specific stereoisomers often requires advanced asymmetric techniques.
For analogs involving chiral amino acids other than glycine, stereoselective synthesis is crucial. Methods for achieving this include:
Dynamic Kinetic Resolution (DKR) : This technique can be used to convert a racemic mixture of a starting material into a single enantiomer of the product. The DKR of azlactones with oximes or alcohols, catalyzed by chiral organocatalysts, provides an efficient route to enantiomerically enriched N-acyl amino acid derivatives. rsc.orgrsc.org Enzymatic DKR methods, using stereoselective amino acid amidases in combination with racemases, are also powerful tools for producing optically active amino acids. nih.gov
Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the molecule to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed. This approach is widely used in asymmetric amino acid synthesis.
Asymmetric Catalysis : The use of chiral catalysts, such as phase-transfer catalysts derived from Cinchona alkaloids, can facilitate the enantioselective alkylation of glycine Schiff base esters, leading to enantioenriched unnatural amino acids. nih.gov
Chiral Stationary Phases : For analytical or preparative purposes, the separation of enantiomers can be achieved by chromatography using a chiral stationary phase (CSP). For example, CSPs based on (S)-leucine have been used to resolve N-acyl-α-amino acids. nih.gov
These stereochemical strategies are essential for synthesizing specific, optically pure analogs of this compound, which is vital for studying structure-activity relationships. bris.ac.uk
Elucidation of Biochemical Pathways and Enzymatic Transformations of 3 Phenoxybenzoylglycine
Role as a Glycine (B1666218) Conjugate in Xenobiotic Metabolism
3-Phenoxybenzoylglycine is a known human xenobiotic metabolite. nih.gov Its formation is a crucial step in the detoxification and elimination of certain xenobiotic compounds from the body. nih.govgurunanakcollege.edu.in
Pyrethroids are a major class of synthetic insecticides used extensively in agriculture and public health. researchgate.netmdpi.com Upon entering the body, these compounds undergo metabolic transformations, a primary one being the hydrolysis of the ester bond. researchgate.netnih.gov This cleavage results in the formation of 3-phenoxybenzoic acid (3-PBA), a common metabolite for many pyrethroids including fenvalerate (B1672596), permethrin, and flumethrin (B136387). researchgate.netmdpi.comnih.gov
Fenvalerate: The metabolism of fenvalerate leads to the production of 3-PBA, which is then conjugated with glycine to form this compound. who.intjst.go.jp In dogs, this compound is the main conjugate of the alcohol part of the fenvalerate molecule. jst.go.jp
Permethrin: Permethrin metabolism also involves the enzymatic hydrolysis of its ester bond, yielding 3-PBA. researchgate.netresearchgate.net This acid is subsequently conjugated with glycine.
Flumethrin: The metabolism of flumethrin involves its hydrolysis to 4-fluoro-3-phenoxybenzoic acid, a derivative of 3-PBA. fao.orgfao.org This intermediate is then conjugated with glycine. fao.orgfao.org
Table 1: Pyrethroid Precursors of this compound
| Pyrethroid Insecticide | Metabolic Intermediate | Final Conjugate |
|---|---|---|
| Fenvalerate | 3-Phenoxybenzoic Acid (3-PBA) | This compound |
| Permethrin | 3-Phenoxybenzoic Acid (3-PBA) | This compound |
| Flumethrin | 4-Fluoro-3-phenoxybenzoic acid | 4-Fluoro-3-phenoxybenzoylglycine |
3-Phenoxybenzoic acid (3-PBA) is the direct precursor to this compound. researchgate.netnih.govtandfonline.com The conjugation of 3-PBA with glycine is a significant metabolic route in several mammalian species. nih.govnih.gov However, the extent of this conjugation varies widely among different species. nih.gov For instance, in species like the gerbil and ferret, glycine conjugation is a major metabolic pathway for 3-PBA. nih.gov In contrast, rats excrete only small amounts of the glycine conjugate. nih.govnih.gov
Enzymology of this compound Synthesis
The synthesis of this compound from 3-PBA is a two-step enzymatic process that primarily occurs in the liver and kidneys. nih.govmdpi.com
The first step in the glycine conjugation of 3-PBA is its activation to a reactive acyl-CoA thioester. nih.goval-edu.com This reaction is catalyzed by an acyl-CoA synthetase, specifically one that can act on 3-PBA. nih.govescholarship.org This enzyme, which can be referred to as 3-PBA-CoA synthetase, utilizes ATP to form 3-phenoxybenzoyl-CoA. nih.gov
The second step involves the transfer of the 3-phenoxybenzoyl group from 3-phenoxybenzoyl-CoA to the amino group of glycine. nih.goval-edu.com This reaction is catalyzed by the enzyme Acyl-CoA:glycine N-acyltransferase (GLYAT). nih.govmdpi.comwikipedia.org This enzyme is located within the mitochondria of liver and kidney cells. nih.gov
3-Phenoxybenzoic acid + ATP + CoA → 3-Phenoxybenzoyl-CoA + AMP + PPi (catalyzed by Acyl-CoA synthetase)
3-Phenoxybenzoyl-CoA + Glycine → this compound + CoA (catalyzed by Acyl-CoA:glycine N-acyltransferase)
Table 2: Enzymes Involved in this compound Synthesis
| Enzyme | EC Number | Function | Role in Pathway |
|---|---|---|---|
| Acyl-CoA Synthetase | 6.2.1.- | Activates 3-Phenoxybenzoic acid to 3-Phenoxybenzoyl-CoA | Initial, rate-limiting step |
| Acyl-CoA:Glycine N-Acyltransferase (GLYAT) | 2.3.1.13 | Transfers the 3-phenoxybenzoyl group to glycine | Final conjugation step |
In Vitro and In Vivo Metabolic Models for Studying this compound Formation
The investigation of this compound formation relies on a combination of in vitro and in vivo models, each providing unique insights into the metabolic processes.
In Vitro Models:
In vitro systems are essential for isolating and characterizing the specific enzymes and pathways involved in the metabolism of 3-PBA to this compound. These models allow for the study of metabolism under controlled laboratory conditions, free from the complex physiological interactions of a whole organism.
Liver Microsomes: Preparations of liver microsomes, which are vesicles of the endoplasmic reticulum, are widely used because they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases. flinders.edu.au Studies using human and rat hepatic microsomes have been instrumental in elucidating the initial oxidative and hydrolytic metabolism of parent pyrethroids that lead to the formation of 3-PBA. nih.govnih.gov For instance, research has shown that in both human and rat microsomes, the primary metabolic reaction of trans-permethrin (B105639) is the cleavage of its ester bond to yield 3-phenoxybenzyl alcohol, which is then oxidized to 3-PBA. nih.gov
Hepatocytes: Isolated liver cells, or hepatocytes, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes in a cellular context. tandfonline.com The use of cultured primary hepatocytes from different species allows for the direct comparison of metabolic capacities, including glycine conjugation. tandfonline.com
Subcellular Fractions: Other subcellular fractions, such as the S9 fraction (a mixture of cytosol and microsomes), are also employed. Hepatic S9 fractions from Japanese quail, for example, have been used to demonstrate rapid ester hydrolysis of pyrethroids and the subsequent formation of acyl glucuronides of 3-PBA. jst.go.jp
Expressed Enzymes: Purified, recombinantly expressed enzymes, such as specific CYP or UDP-glucuronosyltransferase (UGT) isoforms, are used to identify the precise enzymes responsible for particular metabolic steps. nih.gov For example, studies have identified that human UGT1A9 is capable of catalyzing the glucuronidation of 3-PBA. nih.gov
In Vivo Models:
In vivo studies involve the administration of a compound to a living organism, providing a holistic view of its absorption, distribution, metabolism, and excretion (ADME).
Animal Models: The rat is a commonly used model for studying the metabolism of 3-PBA. nih.govosti.gov In these studies, radiolabelled 3-PBA (e.g., with 14C) is administered orally, and metabolites are subsequently identified in urine and feces. nih.gov Such studies have revealed that in rats, the major metabolic route for 3-PBA is 4'-hydroxylation followed by sulfate (B86663) conjugation, with only minor amounts of glycine and glucuronic acid conjugates being formed. nih.gov Bile-duct cannulated rats are also used to study the enterohepatic circulation of metabolites. osti.gov
Physiologically Based Pharmacokinetic (PBPK) Models: These are computational models that simulate the ADME of compounds in the body. PBPK models for pyrethroids have been developed for rats and humans to predict age-dependent changes in tissue exposure and to extrapolate findings from in vitro data to the in vivo situation. researchgate.net
| Model Type | Specific Example | Key Findings for 3-PBA/3-Phenoxybenzoylglycine Metabolism |
| In Vitro | Human and Rat Liver Microsomes | Elucidates Phase I metabolism of parent pyrethroids to 3-PBA. nih.govnih.gov |
| Cultured Rat and Human Hepatocytes | Allows for the study of both Phase I and Phase II metabolism, including glycine conjugation, in a cellular context. tandfonline.com | |
| Japanese Quail Hepatic S9 Fraction | Demonstrates rapid ester hydrolysis and glucuronidation of 3-PBA. jst.go.jp | |
| Expressed Human UGT1A9 | Identifies specific enzyme isoforms responsible for 3-PBA glucuronidation. nih.gov | |
| In Vivo | Oral administration of 14C-3-PBA to rats | Reveals that hydroxylation and sulfation are major pathways in rats, with minimal glycine conjugation. nih.gov |
| Bile-duct cannulated rats | Investigates the role of enterohepatic circulation in the metabolism of 3-PBA. osti.gov | |
| PBPK Models | Simulates and predicts the pharmacokinetics of pyrethroids and their metabolites in different species and life stages. researchgate.net |
Comparative Biochemical Studies of this compound Metabolism Across Species
The metabolic fate of 3-phenoxybenzoic acid, particularly its conjugation with glycine to form this compound, exhibits significant diversity across different animal species. These variations are primarily due to differences in the activity and substrate specificity of the enzymes involved in Phase II conjugation pathways.
Studies have shown that while some species extensively utilize glycine conjugation for the detoxification of 3-PBA, others favor alternative routes such as glucuronidation or sulfation.
High Glycine Conjugation Species: The formation of this compound is a major metabolic route in species such as the gerbil, ferret, sheep, and cat. wikipedia.orgresearchgate.net In dogs, the glycine conjugate is the predominant metabolite of the alcohol moiety of the pyrethroid fenvalerate. who.int
Low Glycine Conjugation Species: In contrast, rats and mice produce very little this compound. researchgate.netnih.gov The primary urinary metabolite of 3-PBA in the rat is the O-sulfate conjugate of its 4'-hydroxy derivative. wikipedia.org In mice, a taurine (B1682933) conjugate of 3-phenoxybenzoic acid is found, which is not present in rats. nih.gov The hamster also excretes only small amounts of the glycine conjugate, with glucuronic acid conjugates being the major urinary metabolites. wikipedia.orgresearchgate.net
Other Species: The marmoset, rabbit, and guinea pig primarily excrete glucuronic acid conjugates of 3-PBA and its hydroxylated form. wikipedia.org Avian species can also exhibit unique metabolic pathways; for instance, the mallard duck forms a dipeptide conjugate with glycylvaline (B15071086). wikipedia.org Some bird species have been noted to use ornithine instead of glycine for conjugation with certain xenobiotics. nih.gov
These species-specific differences in metabolism are thought to be linked to the relative activities of the enzymes responsible for the activation of 3-PBA to its CoA thioester (acyl-CoA synthetase) and the subsequent transfer of glycine (acyl-CoA:glycine N-acyltransferase). researchgate.net For example, the gerbil and ferret, which excrete large amounts of this compound, show high in vitro activities of both these enzymes in their renal and hepatic tissues. researchgate.net Conversely, the hamster, a poor glycine conjugator of 3-PBA, exhibits the lowest in vitro enzyme activities. researchgate.net
| Species | Primary Metabolic Pathway for 3-PBA | Formation of this compound |
| Dog | Glycine Conjugation (of fenvalerate alcohol moiety) | Major who.int |
| Gerbil | Glycine Conjugation | Major wikipedia.orgresearchgate.net |
| Ferret | Glycine Conjugation | Major wikipedia.orgresearchgate.net |
| Sheep | Glycine Conjugation | Major wikipedia.org |
| Cat | Glycine Conjugation | Major wikipedia.org |
| Rat | 4'-Hydroxylation and Sulfate Conjugation | Minor/Trace wikipedia.orgresearchgate.net |
| Mouse | Taurine Conjugation, Hydroxylation, and Sulfation | Minor/Trace wikipedia.orgnih.gov |
| Hamster | Glucuronidation | Minor wikipedia.orgresearchgate.net |
| Rabbit | Glucuronidation | Major urinary metabolites are glucuronides wikipedia.org |
| Guinea Pig | Glucuronidation | Major urinary metabolites are glucuronides wikipedia.org |
| Marmoset | Glucuronidation | Major urinary metabolites are glucuronides wikipedia.org |
| Mallard Duck | Glycylvaline Dipeptide Conjugation | A major metabolite wikipedia.org |
Intermediary Metabolism Context for Glycine Conjugates
The formation of this compound is an example of glycine conjugation, a crucial Phase II detoxification pathway that occurs within the mitochondria. tandfonline.comuniroma1.it This pathway is not only important for the elimination of xenobiotic carboxylic acids but also plays a significant role in maintaining mitochondrial homeostasis, particularly the availability of coenzyme A (CoA). tandfonline.comnih.gov
The glycine conjugation pathway consists of a two-step enzymatic reaction: researchgate.netuniroma1.it
Activation to an Acyl-CoA Thioester: The carboxylic acid (in this case, 3-phenoxybenzoic acid) is first activated to a high-energy acyl-CoA thioester. This reaction is catalyzed by a mitochondrial acyl-CoA synthetase (also known as an acyl-CoA ligase) and requires ATP. uniroma1.itebi.ac.uk The enzymes responsible for activating xenobiotics like benzoate (B1203000) are often the same medium-chain acyl-CoA synthetases (e.g., ACSM2B) that activate C4-C12 fatty acids for β-oxidation. uniroma1.itacs.org This activation step is generally considered the rate-limiting step in glycine conjugation. researchgate.net
Conjugation with Glycine: The acyl-CoA thioester then reacts with glycine, transferring the acyl group to the amino group of glycine to form the N-acylglycine conjugate (this compound). This reaction is catalyzed by glycine N-acyltransferase (GLYAT) and releases free CoASH. wikipedia.orguniroma1.it
This pathway is intrinsically linked to intermediary metabolism. By regenerating free CoASH, glycine conjugation helps to maintain the mitochondrial pool of this essential cofactor, which is vital for numerous metabolic processes, including the TCA cycle and the β-oxidation of fatty acids. nih.govresearchgate.net If a xenobiotic carboxylic acid is activated to its CoA thioester but is a poor substrate for GLYAT, the xenobiotic acyl-CoA can accumulate. tandfonline.com This sequestration of CoASH can disrupt mitochondrial energy metabolism by inhibiting ATP production. nih.govresearchgate.net
Therefore, the efficiency of glycine conjugation for a particular xenobiotic is a key determinant of its potential to interfere with core cellular metabolic processes.
Advanced Analytical Techniques for the Characterization and Quantification of 3 Phenoxybenzoylglycine in Research Matrices
Chromatographic Separations in Metabolic Studies (e.g., TLC, HPLC)
Chromatographic techniques are fundamental for the initial separation of 3-Phenoxybenzoylglycine from other metabolites and matrix components. The choice of method depends on the sample complexity and the required level of quantification.
Thin-Layer Chromatography (TLC): TLC is a straightforward and cost-effective technique often used for the qualitative analysis and monitoring of reactions. libretexts.org The separation is based on the differential partitioning of the analyte between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. youtube.com The retention factor (Rf), the ratio of the distance traveled by the analyte to that of the solvent front, is a key parameter for identification. khanacademy.org Due to the presence of the polar glycine (B1666218) and carboxylic acid moieties, this compound is expected to be a relatively polar compound. Consequently, it would exhibit a lower Rf value compared to its less polar precursor, 3-phenoxybenzoic acid, when using a nonpolar mobile phase on a polar stationary phase like silica gel. libretexts.orgualberta.ca
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC, particularly when coupled with mass spectrometry (HPLC-MS/MS), is the method of choice for analyzing pyrethroid metabolites in biological samples like urine. tandfonline.comnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is commonly employed. tandfonline.com In this system, more polar compounds elute earlier. Therefore, this compound would have a shorter retention time than the less polar 3-phenoxybenzoic acid. The precise retention time is dependent on specific chromatographic conditions such as the column, mobile phase composition, and flow rate. nih.govnih.gov
Table 1: Expected Chromatographic Behavior of this compound
| Technique | Stationary Phase | Mobile Phase Polarity | Expected Rf/Retention Time | Rationale |
|---|---|---|---|---|
| TLC | Silica Gel (Polar) | Low to Medium | Low Rf | The polar nature of the glycine and carboxyl groups leads to strong interaction with the polar stationary phase, resulting in less migration up the plate. |
| HPLC | C18 (Nonpolar) | High (Reversed-Phase) | Short Retention Time | As a polar analyte, it has a weaker interaction with the nonpolar stationary phase and is eluted more quickly by the polar mobile phase. |
Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification
Mass spectrometry is a powerful tool for both the structural confirmation and sensitive quantification of this compound. It provides information on the molecular weight and fragmentation pattern of the molecule. nih.gov
Direct analysis of the polar and non-volatile this compound by GC-MS is challenging. nih.gov Therefore, derivatization is typically required to increase its volatility and thermal stability. A common approach is silylation, which converts the acidic protons of the carboxylic acid and amide groups into less polar trimethylsilyl (B98337) (TMS) ethers and esters. The resulting derivatized compound can then be readily analyzed by GC-MS.
The electron ionization (EI) mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would likely involve cleavage of the glycine side chain and fragmentation of the phenoxybenzoyl moiety, providing structural confirmation. libretexts.orgcaymanchem.com For instance, a characteristic fragment would be the loss of the silylated glycine group.
HR-MS provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound with a high degree of confidence. This is invaluable for distinguishing it from other compounds that may have the same nominal mass. This technique is particularly useful in metabolic studies where numerous metabolites with similar structures may be present.
Field-desorption (FD) mass spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds. nih.gov This method has been successfully used to characterize the chemically synthesized and purified 3-phenoxybenzoyl-CoA, a related compound, demonstrating its applicability for molecules of this class. nih.gov FD-MS typically produces a strong molecular ion peak with minimal fragmentation, providing clear molecular weight information for this compound.
Table 2: Predicted Mass Spectrometric Data for this compound
| Technique | Ionization Method | Expected Key Ions (m/z) | Notes |
|---|---|---|---|
| GC-MS (after derivatization) | Electron Ionization (EI) | Molecular ion of the derivatized compound, fragments corresponding to the loss of the derivatized glycine moiety, and fragments from the phenoxybenzoyl core. | Derivatization is necessary to increase volatility for GC analysis. |
| HR-MS | Electrospray Ionization (ESI) | Highly accurate mass of the protonated or deprotonated molecule. | Allows for the determination of the elemental formula. |
| FD-MS | Field Desorption | Prominent molecular ion with minimal fragmentation. | Suitable for non-volatile and thermally sensitive compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the this compound molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) protons of the glycine unit, and the amide proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern of the phenoxybenzoyl group. The methylene protons would likely appear as a doublet due to coupling with the adjacent amide proton.
¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the methylene carbon of the glycine moiety. The chemical shifts of these carbons provide further confirmation of the molecular structure. rsc.orgrsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | 115 - 160 | Complex multiplet patterns due to coupling between adjacent protons. |
| Methylene Protons (Glycine) | ~4.0 (doublet) | ~42 | The chemical shift is influenced by the adjacent amide and carboxyl groups. |
| Amide Proton | 8.0 - 9.0 (triplet) | N/A | Broad signal, its position can be solvent-dependent. |
| Carbonyl Carbons | N/A | 165 - 175 | Two distinct signals for the amide and carboxylic acid carbonyls. |
Spectroscopic Methods (e.g., IR, UV Fluorescence) in Research Analysis
Spectroscopic techniques provide valuable information about the functional groups present in this compound and can be used for its quantification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key absorptions would include a broad O-H stretch from the carboxylic acid, an N-H stretch from the amide, C=O stretches for both the amide and carboxylic acid, and C-O stretches from the ether linkage. Aromatic C-H and C=C stretching vibrations would also be present. vscht.czlibretexts.org
Table 4: Predicted Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |
| N-H (Amide) | 3200-3400 | Medium |
| C-H (Aromatic) | 3000-3100 | Medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong |
| C=O (Amide) | 1630-1680 | Strong |
| C=C (Aromatic) | 1450-1600 | Medium |
| C-O (Ether) | 1200-1300 | Strong |
Radiometric Methods (e.g., Liquid Scintillation Counting with 14C-labeled compounds) for Tracing Metabolic Fate
Radiometric methods are a cornerstone in the study of the metabolic fate of xenobiotics, including metabolites like this compound. These techniques offer a highly sensitive and quantitative means to trace the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. The most common approach involves the use of radiolabeled compounds, typically with Carbon-14 (¹⁴C), in conjunction with liquid scintillation counting.
The fundamental principle of this method lies in synthesizing the target molecule, or its precursor, with a radioactive isotope incorporated into its structure. For tracing the metabolic fate of this compound, its precursor, 3-Phenoxybenzoic acid (3-PBA), is often labeled with ¹⁴C. Once the ¹⁴C-labeled compound is introduced into a research model, its journey through the body can be meticulously tracked by measuring the radioactivity in various biological samples such as urine, feces, blood, and tissues.
Liquid Scintillation Counting (LSC) is the analytical technique used to quantify the amount of ¹⁴C present in these samples. The process involves dissolving or suspending the sample in a "cocktail" containing a solvent and scintillators (fluors). The beta particles emitted by the decay of ¹⁴C transfer energy to the solvent molecules, which in turn excites the scintillators. As the scintillators return to their ground state, they emit photons of light. A liquid scintillation counter detects these light flashes, and the intensity of the light is proportional to the energy of the beta particle, thus allowing for the quantification of the radionuclide in the sample.
Research into the metabolic fate of pyrethroid insecticides provides indirect but valuable data on this compound. Pyrethroids are extensively metabolized, with a key pathway being the hydrolysis of the ester bond to yield 3-PBA, which is then conjugated with amino acids like glycine to form this compound before excretion.
In a study investigating the metabolism of ¹⁴C-deltamethrin in rats, the elimination and distribution of radioactivity were monitored following oral and intraperitoneal administration. The results demonstrated that the compound was almost entirely eliminated from the body within one to three days. The primary routes of excretion for the ¹⁴C-residues were urine and feces .
The data from the oral administration in this study are summarized in the table below, illustrating how radiometric methods quantify the excretion profile of a compound that leads to the formation of this compound.
| Excretion Route/Tissue | Percentage of Administered ¹⁴C-Deltamethrin Radioactivity |
| Urine | 38% |
| Feces | 26% |
| Tissues (residual) | 22% |
| Data derived from a study on the metabolic fate of ¹⁴C-deltamethrin in rats over three days following oral administration . |
These radiometric studies are pivotal in constructing a comprehensive understanding of how compounds are processed in the body, providing precise quantitative data on their excretion and retention. For this compound, while direct studies using a ¹⁴C-labeled form of the conjugate are not widely published, the extensive research on its parent compounds provides a clear picture of its formation and subsequent elimination, all made possible through the application of advanced radiometric techniques like liquid scintillation counting.
Theoretical and Computational Approaches in 3 Phenoxybenzoylglycine Research
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a substrate like 3-phenoxybenzoic acid (3-PBA), a close analog of 3-Phenoxybenzoylglycine, and various enzymes.
Recent in silico investigations have explored the interactions of 3-PBA and its metabolites with several key human enzymes. tandfonline.comnih.gov An O-glucuronidation metabolite of 3-PBA, for instance, demonstrated a higher binding affinity for cytochrome P450 enzymes CYP2C9 and CYP3A4, as well as caspases 3 and 8, when compared to the parent 3-PBA molecule. tandfonline.comnih.gov
Table 1: Molecular Docking Results of 3-PBA and its Metabolite with Target Enzymes
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| 3-Phenoxybenzoic Acid (3-PBA) | CYP2C9 | - | - |
| 3-PBA O-glucuronide | CYP2C9 | Higher than 3-PBA | - |
| 3-PBA | CYP3A4 | - | - |
| 3-PBA O-glucuronide | CYP3A4 | Higher than 3-PBA | - |
| 3-PBA | Caspase 3 | - | - |
| 3-PBA O-glucuronide | Caspase 3 | Higher than 3-PBA | - |
| 3-PBA | Caspase 8 | - | - |
| 3-PBA O-glucuronide | Caspase 8 | Higher than 3-PBA | - |
Data derived from qualitative statements in the source. Specific binding affinity values were not provided. tandfonline.comnih.gov
In another study, a series of novel carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid were synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net Molecular docking analyses revealed that these derivatives occupied the VEGFR-2 binding site in a manner comparable to the known inhibitor, sorafenib. nih.govresearchgate.net Compound 4b from this series, a carboxamide derivative, was identified as a particularly potent inhibitor, a finding supported by its docking pose and interactions within the enzyme's active site. nih.gov
These studies on 3-PBA and its derivatives highlight how molecular docking can elucidate the binding modes and affinities of compounds with a phenoxybenzoyl core, providing a basis for designing and optimizing new molecules with desired biological activities.
Computational Chemistry for Predicting Reactivity and Metabolic Pathways
Computational chemistry methods are vital for predicting the reactivity of molecules and elucidating their metabolic fates within biological systems. For 3-phenoxybenzoic acid (3-PBA), in silico tools have been employed to predict its metabolic pathways and those of its subsequent products. tandfonline.comnih.gov
One such study identified ten potential metabolite products of 3-PBA resulting from Phase II metabolic reactions, specifically O-glucuronidation, O-sulfation, and methylation. tandfonline.comnih.gov Computational predictions indicated that the methylated metabolites were likely to be more predominant and potentially more toxic. tandfonline.comnih.gov Furthermore, these computational models predicted that 3-PBA and its metabolites could induce toxicity through pathways involving the androgen and estrogen receptors. researchgate.net
In addition to human metabolism, the microbial degradation of 3-PBA has been investigated. A study on a Bacillus sp. isolate identified a novel degradation pathway for 3-PBA. plos.orgplos.org The proposed pathway, based on the identification of metabolic products, begins with the oxidation of 3-PBA. This is followed by the cleavage of the diaryl ether bond, a key structural feature of the phenoxybenzoyl scaffold. plos.org
Table 2: Proposed Microbial Degradation Pathway of 3-Phenoxybenzoic Acid
| Step | Precursor | Reaction | Product(s) |
|---|---|---|---|
| 1 | 3-Phenoxybenzoic Acid | Oxidation | 3-(2-hydroxyphenoxy) benzoic acid |
| 2 | 3-(2-hydroxyphenoxy) benzoic acid | Diaryl ether cleavage | Protocatechuate, Phenol (B47542), 3,4-dihydroxy phenol |
Based on the proposed pathway in the source. plos.org
These examples demonstrate the power of computational chemistry to forecast the metabolic transformations of compounds like 3-PBA, providing insights into their potential bioactivity and degradation routes. Similar approaches could be applied to this compound to predict its metabolic profile.
In Silico Screening and Library Design for Phenoxybenzoyl-Glycine Derivatives
In silico screening and library design are crucial components of modern drug discovery, allowing for the rapid evaluation of vast numbers of virtual compounds and the focused design of chemical libraries with desirable properties. These techniques are particularly relevant for scaffolds like the phenoxybenzoyl group, which can be decorated with various chemical moieties to create a diverse set of derivatives.
The process of in silico library design often starts with a core structure, or scaffold, such as the phenoxybenzoyl moiety. Generative models can then be used to add different chemical groups to this scaffold, creating a virtual library of related compounds. nih.govresearchgate.netchalmers.se These libraries can be designed to maximize specific properties, such as binding affinity to a particular protein target or favorable pharmacokinetic characteristics. nih.govchalmers.se
For instance, a tool named LibINVENT has been developed for the de novo design of chemical libraries. nih.govresearchgate.netchalmers.se This approach allows for the generation of focused libraries of compounds that share a common core and are synthetically accessible. nih.govchalmers.se A hypothetical application of such a tool to the this compound structure would involve using the phenoxybenzoyl-glycine core as the scaffold. The model would then suggest various chemical modifications to generate a library of novel derivatives for virtual screening against therapeutic targets.
The design of these libraries can be guided by specific chemical reactions, ensuring that the generated molecules are synthetically feasible. nih.govchalmers.se By screening these virtual libraries against protein targets, researchers can prioritize the synthesis and testing of the most promising candidates, thereby accelerating the drug discovery process.
Future Research Trajectories for 3 Phenoxybenzoylglycine Studies
Emerging Methodologies in Glycine (B1666218) Conjugate Research
The field of glycine conjugate research is continuously evolving, with new methodologies offering unprecedented sensitivity and specificity. These advancements are crucial for accurately detecting and quantifying compounds like 3-Phenoxybenzoylglycine in complex biological matrices and for synthesizing them with high purity for experimental use.
One of the foremost emerging techniques is the use of stable-isotope tracers. For instance, administering [1,2-¹³C₂]glycine allows researchers to track the dynamic synthesis rates of various acylglycines in vivo. frontiersin.org This approach could be directly applied to studies of this compound to quantify its formation rate from its parent compound, 3-PBA, providing critical insights into the metabolic capacity of the glycine conjugation pathway under different physiological or exposure conditions. frontiersin.org
Advanced analytical platforms are at the core of modern metabolomics. The combination of high-resolution separation techniques like liquid chromatography (LC) and gas chromatography (GC) with mass spectrometry (MS) has become the gold standard. nih.gov Specifically, platforms based on Ultra-Performance Liquid Chromatography (UPLC) coupled with a Thermo-Finnigan LTQ mass spectrometer using an electrospray ionization (ESI) source provide the necessary sensitivity to profile low-abundance metabolites like this compound from biological samples. nih.gov
In the realm of chemical synthesis, which is essential for producing analytical standards and novel derivatives, improved procedures are being developed. One notable example is a modified method for synthesizing glycine and taurine (B1682933) conjugates of bile acids using the peptide coupling reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). researchgate.net This procedure yields chromatographically pure conjugates in high yields (>90%), a significant improvement over previous methods. researchgate.net Such refined synthetic strategies can be adapted for the efficient and pure synthesis of this compound and its derivatives for research purposes.
Table 1: Emerging Methodologies in Glycine Conjugate Research
| Methodology | Description | Application to this compound Research |
| Stable Isotope Tracing | Use of isotopically labeled precursors (e.g., [1,2-¹³C₂]glycine) to follow the metabolic flux through a specific pathway. frontiersin.org | Quantifying the in vivo synthesis rate of this compound from 3-phenoxybenzoic acid to assess metabolic pathway dynamics. |
| LC-MS/GC-MS Platforms | High-throughput analytical techniques combining chromatography for separation and mass spectrometry for detection and identification of metabolites. nih.gov | Sensitive and specific detection and quantification of this compound in complex biological samples like urine and plasma. |
| Improved Synthetic Procedures | Development of novel chemical synthesis routes, such as using EEDQ, to produce high-purity conjugates. researchgate.net | Efficient synthesis of pure this compound for use as an analytical standard and for generating novel derivatives for functional studies. |
Potential for Novel Derivatizations and Functionalization
The chemical structure of this compound, featuring a carboxylic acid, an amide bond, a diphenyl ether linkage, and two aromatic rings, offers multiple sites for chemical modification. ontosight.ai Novel derivatizations could be designed to modulate its physicochemical properties, biological activity, and metabolic stability. This approach moves beyond viewing it as a simple metabolite to exploring its potential as a lead compound for various applications.
Research into other glycine conjugates provides a blueprint for this exploration. For example, glycine-conjugated α-mangostins have been designed as potential estrogen receptor alpha (ERα) antagonists, demonstrating that the addition of a glycine moiety can confer specific biological activities. mdpi.com Similarly, derivatizing the phenoxy or benzoyl rings of this compound with different functional groups (e.g., halogens, hydroxyl groups, alkyl chains) could alter its interaction with biological targets like enzymes or receptors. ontosight.aijst.go.jp
Functionalization can also aim to improve stability or bioavailability. Studies on oligopeptide-monosaccharide conjugates have shown that such modifications can enhance stability against changes in pH, temperature, and light, while also boosting bioactivity. mdpi.com Applying similar principles, such as glycosylation of the this compound structure, could lead to derivatives with improved pharmacokinetic profiles. The primary sites for derivatization include the carboxyl group of the glycine moiety and the aromatic rings of the phenoxybenzoyl group.
Table 2: Potential Derivatization Strategies for this compound
| Derivatization Site | Potential Modification | Desired Functional Outcome |
| Glycine Carboxyl Group | Esterification, Amidation | Enhance cell permeability; Create prodrugs; Alter solubility. |
| Aromatic Rings | Hydroxylation, Halogenation, Nitration | Modulate binding affinity to biological targets; Alter metabolic stability. jst.go.jp |
| Amide N-H Group | Alkylation | Modify hydrogen bonding potential and conformation. |
| Entire Molecule | Conjugation to other molecules (e.g., sugars, peptides) | Improve stability, alter bioactivity, targeted delivery. mdpi.com |
Integration with Systems Biology Approaches for Metabolic Profiling
To fully understand the biological significance of this compound, it is essential to move from targeted analysis to a holistic, systems-level perspective. Systems biology integrates high-throughput 'omics' data—such as genomics, transcriptomics, proteomics, and metabolomics—with computational and mathematical modeling to understand complex biological interactions. pomics.comembopress.org
Metabolic profiling, or metabolomics, is a cornerstone of this approach, providing a functional readout of the physiological state of a cell or organism. nih.gov By quantifying the levels of this compound and a wide array of other metabolites simultaneously, researchers can create a "metabolic fingerprint" that reveals the systemic impact of exposure to its parent pyrethroids. nih.gov
The integration of metabolomics data with other omics datasets is particularly powerful. For example, correlating the levels of this compound with changes in the expression of genes and proteins (transcriptomics and proteomics) involved in xenobiotic metabolism can uncover regulatory mechanisms. pomics.com This integrated analysis can help identify the specific enzymes responsible for its formation and further metabolism, such as glycine N-acyltransferase (GLYAT). tandfonline.comresearchgate.net
Furthermore, these multi-omics datasets can be used as inputs for constraint-based modeling of genome-scale metabolic networks. embopress.org These computational models can simulate how the presence of this compound might perturb metabolic pathways, such as by affecting the availability of coenzyme A (CoASH) or glycine, which are crucial for energy metabolism and detoxification. tandfonline.commdpi.com This systems-level approach can generate new hypotheses about the compound's broader biological effects and guide future experimental studies. embopress.org
Table 3: Systems Biology Approaches for this compound Studies
| 'Omics' Technology | Data Provided | Role in Integrated Analysis |
| Metabolomics | Quantitative profile of this compound and other small molecule metabolites. nih.gov | Provides a direct snapshot of the biochemical phenotype and metabolic perturbations. |
| Transcriptomics | Genome-wide gene expression levels (mRNA). pomics.com | Identifies changes in the expression of genes encoding metabolic enzymes (e.g., GLYAT) and transporters in response to the compound. |
| Proteomics | Global protein expression levels. pomics.com | Confirms that changes in gene expression translate to changes in the levels of functional proteins involved in the compound's metabolism. |
| Computational Modeling | In silico simulation of metabolic fluxes and network behavior. embopress.org | Integrates multi-omics data to predict the systemic impact of this compound on cellular metabolism and generate testable hypotheses. |
Q & A
Q. What are the validated synthetic routes for 3-Phenoxybenzoylglycine, and how can reaction efficiency be optimized?
- Methodological Answer : A Suzuki-Miyaura cross-coupling reaction is commonly employed for synthesizing aromatic glycine derivatives. For example, 3-iodobenzoic acid can react with phenylboronic acid in the presence of PdCl₂ and NaOH to form 3-phenylbenzoic acid, which can then be functionalized with glycine . Optimization involves adjusting catalyst loading (e.g., 1-5 mol% Pd), solvent systems (e.g., THF/water), and reaction temperature (80-100°C). Yield improvements (>90%) are achievable via microwave-assisted synthesis.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with NIST reference data for 3-phenylbenzoic acid derivatives to confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) can validate molecular weight (e.g., C₁₅H₁₃NO₄, expected [M+H]⁺ = 272.0923).
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98% by area under the curve) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) should monitor degradation via HPLC. Hydrolytic susceptibility of the glycine moiety necessitates pH-controlled buffers (pH 6-8) for in vitro assays .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in mammalian systems?
- Methodological Answer : Conduct in vitro metabolism studies using hepatic microsomes or primary hepatocytes. Incubate the compound with NADPH-regenerating systems and analyze metabolites via LC-HRMS. For in vivo studies, administer radiolabeled ¹⁴C-3-Phenoxybenzoylglycine to rodents and profile urinary/biliary metabolites using isotope dilution techniques .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line: HEK-293; concentration: 10 µM–1 mM). Cross-validate using orthogonal methods:
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model transition states in cross-coupling reactions. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Molecular dynamics (MD) simulations (AMBER force field) can further assess solvent effects .
Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?
- Methodological Answer : Employ chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD). Recrystallization in ethanol/water (7:3 v/v) enhances ee to >99% .
Tables for Key Data
| Synthetic Route | Catalyst System | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | PdCl₂/NaOH | 85 | 95 | |
| Microwave-Assisted Synthesis | Pd(PPh₃)₄ | 92 | 98 |
| Analytical Technique | Parameter Measured | Typical Value | Reference |
|---|---|---|---|
| HRMS | [M+H]⁺ | 272.0923 | |
| ¹H NMR (DMSO-d₆) | Aromatic protons | δ 7.45–7.85 (m, 9H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
